2-Chloro-1-(2-chloro-5-methylphenyl)ethan-1-one
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Overview
Description
2-Chloro-1-(2-chloro-5-methylphenyl)ethan-1-one is an organic compound with the molecular formula C9H8Cl2O. It is a chlorinated derivative of acetophenone and is known for its applications in various chemical reactions and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(2-chloro-5-methylphenyl)ethan-1-one typically involves the chlorination of 1-(2-chloro-5-methylphenyl)ethan-1-one. This can be achieved by reacting the starting material with thionyl chloride or phosphorus pentachloride under controlled conditions . The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at around 0-5°C to prevent side reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method ensures higher yields and better control over reaction conditions .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-(2-chloro-5-methylphenyl)ethan-1-one undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms in the compound can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Major Products Formed
Nucleophilic Substitution: Substituted ethanones with various functional groups.
Reduction: 2-Chloro-1-(2-chloro-5-methylphenyl)ethanol.
Oxidation: 2-Chloro-1-(2-chloro-5-methylphenyl)acetic acid.
Scientific Research Applications
2-Chloro-1-(2-chloro-5-methylphenyl)ethan-1-one is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-Chloro-1-(2-chloro-5-methylphenyl)ethan-1-one involves its interaction with biological molecules. The compound can act as an electrophile, reacting with nucleophilic sites on enzymes or other proteins, leading to inhibition of their activity. This interaction can disrupt various biochemical pathways, making the compound useful in studying enzyme functions and developing inhibitors .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-1-(4-methylphenyl)ethan-1-one: Similar structure but with a different substitution pattern on the aromatic ring.
2-Chloro-1-(2-hydroxy-5-methoxyphenyl)ethan-1-one: Contains a hydroxyl and methoxy group instead of a second chlorine atom.
2-Chloro-1-(6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one: Contains a quinoline ring system.
Uniqueness
2-Chloro-1-(2-chloro-5-methylphenyl)ethan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of two chlorine atoms on the aromatic ring and the ethanone moiety makes it a versatile intermediate in organic synthesis and a valuable compound in scientific research .
Properties
CAS No. |
68301-60-0 |
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Molecular Formula |
C9H8Cl2O |
Molecular Weight |
203.06 g/mol |
IUPAC Name |
2-chloro-1-(2-chloro-5-methylphenyl)ethanone |
InChI |
InChI=1S/C9H8Cl2O/c1-6-2-3-8(11)7(4-6)9(12)5-10/h2-4H,5H2,1H3 |
InChI Key |
PPQDDWFJIDOGTO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)C(=O)CCl |
Origin of Product |
United States |
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